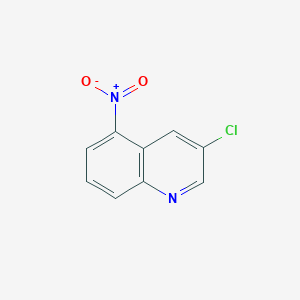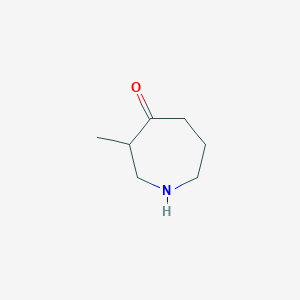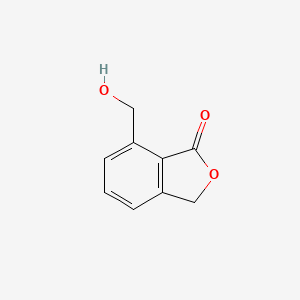
5-(Bromomethyl)-2-isopropylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-2-isopropylthiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the bromomethyl group makes it a versatile intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-isopropylthiazole typically involves the bromomethylation of 2-isopropylthiazole. One common method includes the reaction of 2-isopropylthiazole with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent. This method minimizes the generation of highly toxic byproducts and provides a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the preparation of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters and minimizing the exposure to hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-2-isopropylthiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form a wide range of derivatives.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange, and primary or secondary amines for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed.
Major Products
The major products formed from these reactions include various substituted thiazoles, sulfoxides, sulfones, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-2-isopropylthiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Organic Synthesis:
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-2-isopropylthiazole is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in the synthesis of biologically active molecules, where the thiazole ring can interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Chloromethyl)-2-isopropylthiazole
- 5-(Fluoromethyl)-2-isopropylthiazole
- 5-(Methylthio)-2-isopropylthiazole
Comparison
Compared to its analogs, 5-(Bromomethyl)-2-isopropylthiazole is unique due to the presence of the bromine atom, which imparts higher reactivity and electrophilicity. This makes it more suitable for certain types of chemical reactions, such as nucleophilic substitution and cross-coupling reactions. Additionally, the bromine atom can influence the compound’s biological activity, potentially enhancing its efficacy in medicinal applications .
Propiedades
Fórmula molecular |
C7H10BrNS |
|---|---|
Peso molecular |
220.13 g/mol |
Nombre IUPAC |
5-(bromomethyl)-2-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNS/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,3H2,1-2H3 |
Clave InChI |
OOWCLWQOTMPWIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=C(S1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


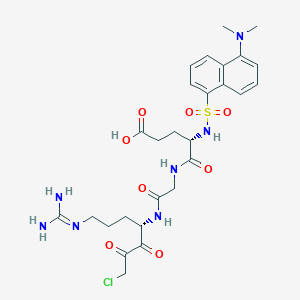
![N-(2,2-dimethylthietan-3-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13027589.png)

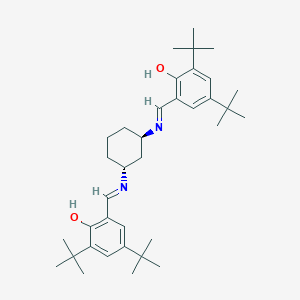

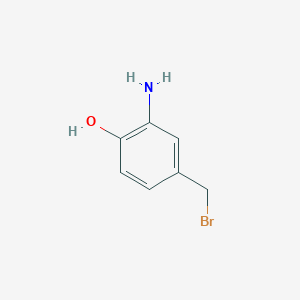
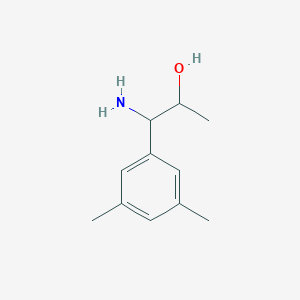


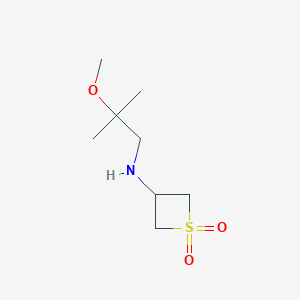
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hcl](/img/structure/B13027647.png)
